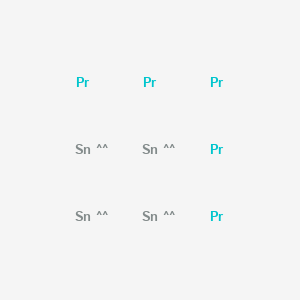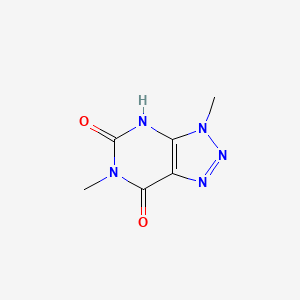
1,9-Dimethyl-8-azaxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dimethyl-8-azaxanthin is a synthetic compound belonging to the class of xanthophylls, which are oxygenated derivatives of carotenoids This compound is known for its vibrant orange-red color and is structurally similar to other carotenoids like astaxanthin and β-carotene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-8-azaxanthin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as β-ionone and other carotenoid precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as Lewis acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biotechnological methods. Microbial fermentation using genetically engineered yeast or algae is a common approach. These microorganisms are engineered to produce high yields of the compound under controlled conditions, making the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Dimethyl-8-azaxanthin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products
Aplicaciones Científicas De Investigación
1,9-Dimethyl-8-azaxanthin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of carotenoids and their derivatives in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: It is used as a natural colorant in food and cosmetics, as well as in the development of nutraceuticals and dietary supplements.
Mecanismo De Acción
The mechanism of action of 1,9-Dimethyl-8-azaxanthin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Cellular Protection: The compound protects cells from damage by stabilizing cell membranes and preventing lipid peroxidation.
Comparación Con Compuestos Similares
1,9-Dimethyl-8-azaxanthin is compared with other similar compounds like astaxanthin, β-carotene, and lutein:
Astaxanthin: Both compounds have strong antioxidant properties, but this compound is more stable under certain conditions.
β-Carotene: While β-carotene is a precursor to vitamin A, this compound does not have pro-vitamin A activity but has superior antioxidant capacity.
Lutein: Both compounds are used as natural colorants, but this compound has a more intense color and higher stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including strong antioxidant and anti-inflammatory effects, make it a valuable subject of research in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
2278-14-0 |
|---|---|
Fórmula molecular |
C6H7N5O2 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3,6-dimethyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-5(12)3-4(7-6(10)13)11(2)9-8-3/h1-2H3,(H,7,13) |
Clave InChI |
GTHVLJOZZSSHKS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C(=O)N2)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




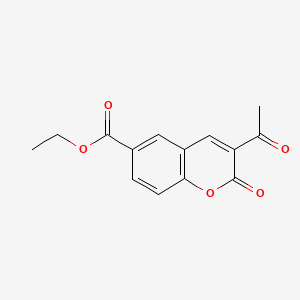
![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
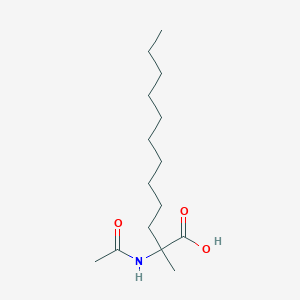
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)

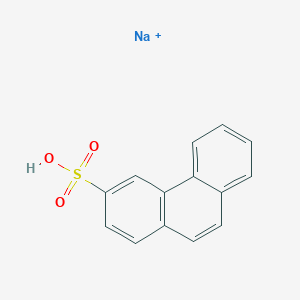
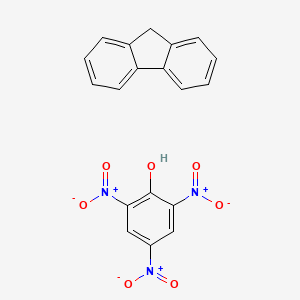
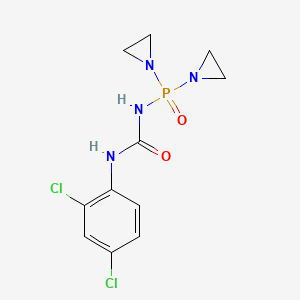
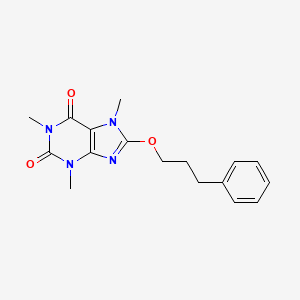

![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
